molecular formula C23H25ClN2O2S B15008933 N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine

Cat. No.: B15008933
M. Wt: 429.0 g/mol
InChI Key: MDUPJBVETMKPGE-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the phenyl and cyclohexyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chloro and methoxy groups on the phenyl ring.

    Coupling Reactions: Attachment of the cyclohexyl group to the phenyl ring.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be used for purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine include other thiazole derivatives with varying substituents. Examples may include:

  • N-(4-chloro-2,5-dimethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
  • N-(4-methoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H25ClN2O2S

Molecular Weight

429.0 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C23H25ClN2O2S/c1-27-21-13-19(22(28-2)12-18(21)24)25-23-26-20(14-29-23)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h8-15H,3-7H2,1-2H3,(H,25,26)

InChI Key

MDUPJBVETMKPGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC2=NC(=CS2)C3=CC=C(C=C3)C4CCCCC4)OC)Cl

Origin of Product

United States

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